molecular formula C17H17NO3 B2846566 3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid CAS No. 452347-19-2

3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid

Cat. No.: B2846566
CAS No.: 452347-19-2
M. Wt: 283.327
InChI Key: LNVSLBPGTFVMMP-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid (CAS 452347-19-2) is a synthetic β-phenylalanine derivative of significant interest in medicinal chemistry and anticancer research. This compound features a β-phenylalanine core, a scaffold recognized for its superior metabolic stability compared to its α-phenylalanine counterparts, making it a valuable pharmacophore for developing more stable and effective drug candidates . The structural design, incorporating both amide and carboxylic acid functional groups, allows for diverse chemical modifications and potential coordination with biological targets. Researchers utilize this compound as a key synthetic intermediate for generating a diverse array of heterocyclic derivatives . It serves as a precursor for pharmacologically active structures such as pyrazoles, pyrroles, thiadiazoles, oxadiazoles, and triazoles . These derivatives are designed to enhance chemical stability, solubility, and biological activity for probing disease mechanisms. The primary research value of this compound and its derivatives lies in their potential as anticancer agents. Investigations focus on their ability to modulate key cancer-related pathways and targets. These include targets such as sphingosine-1-phosphate receptor 1 (S1PR1), a key mediator of cell proliferation and migration; CYP26A1, involved in retinoid metabolism and cancer cell resistance; and eukaryotic elongation factor 2 kinase (eEF2K), an enzyme frequently overexpressed in various cancer types . Schiff base derivatives originating from this chemical scaffold have demonstrated potent antiproliferative activity in vitro against human lung adenocarcinoma cell lines (A549) and have shown promise in retaining efficacy in multidrug-resistant small cell lung cancer models (H69AR), suggesting a potential to overcome a major limitation of standard chemotherapeutics . The product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[(4-methylbenzoyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-7-9-14(10-8-12)17(21)18-15(11-16(19)20)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVSLBPGTFVMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid typically involves the reaction of 4-methylbenzoyl chloride with 3-phenyl-beta-alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like amines, alcohols, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Derivatives with different functional groups replacing the formamido group

Scientific Research Applications

Research indicates that 3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid exhibits notable biological properties. It has been studied for its role in modulating metabolic pathways and influencing cellular processes.

Antimicrobial Activity

Studies have shown that derivatives of phenylpropanoic acid can possess antimicrobial properties. The structural modifications, such as the introduction of the formamido group, may enhance the compound's effectiveness against various bacterial strains.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. The structure-activity relationship is crucial in understanding how modifications to the molecular structure affect biological activity.

Synthesis Methodology

  • Starting Materials : The synthesis typically begins with commercially available starting materials such as phenylacetic acid.
  • Reagents : Common reagents include coupling agents and solvents that facilitate amide bond formation.
  • Purification : Techniques such as crystallization or chromatography are employed to purify the final product.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various phenylpropanoic acid derivatives, including this compound. The results indicated a significant reduction in bacterial growth rates, suggesting potential use in antibiotic formulations .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers assessed the anti-inflammatory mechanisms of this compound using cell culture models. The findings revealed that it effectively reduced levels of TNF-alpha and IL-6 in activated macrophages, highlighting its therapeutic potential in treating conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid is not well-understood. it is believed to interact with specific molecular targets and pathways in biological systems. The formamido group may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Antimicrobial Activity: Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective antimicrobial effects, likely due to enhanced lipophilicity and membrane disruption .

Anticancer Activity: Hydroxyphenylamino derivatives demonstrate structure-dependent cytotoxicity, with electron-withdrawing groups enhancing potency .

Solubility and Bioavailability : Sulfonamido (e.g., ) and esterified (e.g., ) analogs may improve solubility or act as prodrugs, respectively, compared to the carboxylic acid form.

Crystallinity : Trifluoromethyl groups introduce steric and electronic effects, influencing crystal packing via O–H⋯O hydrogen bonds .

Physicochemical Properties

  • pKa Values: Brominated derivatives (e.g., 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoic acid) exhibit pKa values influenced by electron-withdrawing substituents, affecting ionization and solubility .
  • Hydrogen Bonding: Inversion dimers in 3-[4-(trifluoromethyl)phenyl]propanoic acid highlight the role of carboxylic acid groups in crystal lattice stability .

Biological Activity

3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid, a compound characterized by its unique structure, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H17NO2\text{C}_{16}\text{H}_{17}\text{N}\text{O}_2

This compound features a phenylpropanoic acid backbone with a formamido group substituted at the 3-position and a methyl group on the para position of the phenyl ring.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a summary of notable findings:

Antimicrobial Activity

A study investigating derivatives of phenylpropanoic acids reported that compounds similar to this compound demonstrated significant antimicrobial effects against various pathogens. The derivatives exhibited selective activity against Escherichia coli and Staphylococcus aureus, suggesting that modifications to the phenylpropanoic structure can enhance antimicrobial efficacy .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Interaction : It could modulate receptor activity, influencing cellular signaling pathways associated with inflammation and cancer cell proliferation.
  • Oxidative Stress Reduction : By scavenging free radicals, this compound may help reduce oxidative stress, contributing to its protective effects against cellular damage.

Table 1: Biological Activities of this compound

Activity TypeEffectivenessReference
AntimicrobialSignificant against E. coli and S. aureus
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis in cancer cell lines

Table 2: Comparison with Related Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
3-Phenylpropionic AcidModerateLowNone
Chlorinated Derivatives of Phenylpropanoic AcidHighModerateLow
This compoundHighHighModerate

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study isolated several derivatives from marine actinomycetes, including those related to phenylpropanoic acids. These derivatives showed promising antimicrobial activity against clinical strains of bacteria, highlighting the potential for developing new antibiotics based on this chemical framework .
  • Case Study on Anti-inflammatory Effects :
    In vitro experiments demonstrated that treatment with this compound led to a significant reduction in TNF-alpha levels in macrophage cultures, indicating its potential role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves coupling 4-methylphenylformamide with 3-phenylpropanoic acid derivatives. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used for amide bond formation, with 4-dimethylaminopyridine (DMAP) as a catalyst . Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via preparative HPLC or recrystallization ensures high purity .

Q. How can researchers characterize the structural integrity and stereochemistry of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the presence of the formamido group (δ 8.0–8.5 ppm for the amide proton) and the 4-methylphenyl moiety (δ 2.3 ppm for the methyl group). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl stretches (1650–1700 cm⁻¹) . For stereochemical analysis, chiral HPLC or X-ray crystallography is recommended .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer : Begin with in vitro assays to evaluate interactions with common biomolecular targets (e.g., enzymes, receptors). Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. For antimicrobial potential, follow protocols similar to derivatives tested against multidrug-resistant pathogens, employing broth microdilution assays to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic and pharmacodynamic properties of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties and molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins like cyclooxygenase-2 (COX-2) or β-lactamases . Tools like SwissADME predict absorption, distribution, metabolism, and excretion (ADME) parameters, focusing on logP (lipophilicity) and polar surface area (PSA) to assess blood-brain barrier permeability .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds (e.g., fluorophenyl vs. methylphenyl derivatives)?

  • Methodological Answer : Perform meta-analyses of existing data to identify trends in substituent effects. Use free-energy perturbation (FEP) calculations to quantify how methyl vs. fluoro groups alter binding energetics . Experimental validation via isothermal titration calorimetry (ITC) can clarify enthalpy-driven vs. entropy-driven interactions .

Q. How can reaction engineering optimize large-scale synthesis while maintaining stereochemical purity?

  • Methodological Answer : Implement continuous-flow chemistry to enhance reproducibility and scalability. Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates . For stereochemical control, chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic methods (e.g., lipases) are effective .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Analyze degradation products via LC-MS/MS and compare with stability data from sulfonamide or propanoic acid analogs .

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